molecular formula C19H18BrN3O2S2 B2463923 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 738621-91-5

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2463923
CAS No.: 738621-91-5
M. Wt: 464.4
InChI Key: SCFWUGQSIVUCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide is a recognized potent and selective Janus Kinase 3 (JAK3) inhibitor . Its primary research value lies in the investigation of JAK-STAT signaling pathways, particularly in immunological and inflammatory processes. The compound's design, based on a thienopyrimidine scaffold, confers high selectivity for JAK3 over other JAK isoforms, making it an essential tool for dissecting the specific role of JAK3 in cellular mechanisms. This selectivity is crucial for advancing research into T-cell mediated autoimmune diseases such as rheumatoid arthritis and psoriasis, where the JAK-STAT pathway is dysregulated. By selectively inhibiting JAK3, researchers can probe the functional outcomes of interrupting cytokine signaling that depends on the common gamma chain (γc), providing insights for the development of targeted therapeutic strategies. Its application extends to use as a chemical probe in biochemical assays and cell-based studies to elucidate the complexities of immune cell activation and proliferation.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S2/c1-4-9-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-13(20)6-8-14/h4-8H,1,9-10H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWUGQSIVUCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H23BrN3O2S
  • Molecular Weight : 485.43 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing thienopyrimidine moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thienopyrimidine derivatives against various bacterial strains, demonstrating a broad-spectrum antibacterial activity. The mechanism is believed to involve the inhibition of bacterial DNA synthesis by targeting specific enzymes involved in nucleic acid metabolism .

Anticancer Properties

Several derivatives of thienopyrimidine have shown promising anticancer activity. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have demonstrated that these compounds can inhibit tumor growth in various models, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

Thienopyrimidine derivatives have been studied for their anti-inflammatory properties. The compound under consideration may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases. Experimental models have shown a reduction in inflammation markers following treatment with similar compounds .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thienopyrimidine derivatives showed that modifications at the thiol group enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro assays using breast cancer cell lines indicated that the compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction .
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to controls. Histopathological examinations confirmed reduced inflammatory cell infiltration in treated groups .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives with similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential effectiveness against bacterial infections.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with analogous structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for anticancer drug development.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted similar compounds inhibiting enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that a related thieno-pyrimidine compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thienopyrimidine Core

3-Substituent (Allyl vs. Ethyl)
  • Impact: Ethyl substitution may lower reactivity in allylation-dependent biological interactions but improve metabolic stability .
5,6-Dimethyl vs. Other Substituents
  • Key Finding: Compounds like 4j (MIC = 8 µg/mL against S. aureus) show superior antimicrobial activity compared to simpler methyl-substituted derivatives .

Variations in the Aromatic Acetamide Group

Halogen Position on Phenyl Ring
Non-Halogenated Aromatic Groups
  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (): Replacement of bromine with an isopropyl group increases hydrophobicity (logP ~3.5), favoring membrane penetration but possibly reducing target specificity .

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidine vs. Pyrimidinone
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (): The absence of the fused thiophene ring simplifies the structure, reducing molecular weight (353.99 g/mol vs. ~480 g/mol for the target compound). Activity Data: Lower antimicrobial efficacy (MIC >32 µg/mL vs. E. coli) compared to thienopyrimidine derivatives, highlighting the importance of the fused thiophene for bioactivity .
Hexahydrobenzo-Fused Derivatives
  • 2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide (): Addition of a cyclohexene ring increases rigidity and may enhance binding to hydrophobic enzyme pockets. Safety Note: Dichlorophenyl substitution raises toxicity concerns (LD50 = 120 mg/kg in mice) compared to monohalogenated analogues .

Functional Group Additions

Benzimidazole Integration
  • 4j (): The benzimidazole group enables dual functionality: thienopyrimidine for scaffold stability and benzimidazole for DNA interaction. Performance: Exhibits broad-spectrum activity (MIC = 4–16 µg/mL against Gram-positive and fungal pathogens) .

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Allylation : Introducing the allyl group at the 3-position of the pyrimidinone ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioacetamide coupling : Reacting the thiol group with 2-chloro-N-(4-bromophenyl)acetamide in the presence of triethylamine as a base .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
    Critical parameters : Temperature control (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (6–12 hours) are crucial for yield optimization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : To verify the presence of allyl protons (δ ~5.2–5.8 ppm), bromophenyl aromatic protons (δ ~7.4–7.6 ppm), and acetamide NH (δ ~10.2 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C–S at ~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 503.02) .
  • HPLC : Monitors purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group compared to non-polar solvents .
  • Catalyst selection : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency in acetamide formation .
  • Temperature gradients : Stepwise heating (40°C → 80°C) reduces side reactions like oxidation of the thioether .
  • Real-time monitoring : Employ in-situ FTIR or HPLC to track intermediate consumption and adjust reaction kinetics .

Q. How do structural modifications (e.g., allyl vs. benzyl groups) impact bioactivity?

  • Case study : Replacing the allyl group with a benzyl group in analogous compounds reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) due to steric hindrance in the ATP-binding pocket .
  • Electron-withdrawing substituents : The 4-bromophenyl group enhances π-π stacking with hydrophobic residues in target enzymes, improving binding affinity .
  • Methodology : Comparative molecular docking (AutoDock Vina) and MD simulations (AMBER) can validate these interactions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

  • Strain-specific assays : For example, Proteus vulgaris inhibition (MIC = 8 µg/mL) is observed in analogs with a chlorobenzyl group, while anticancer activity (IC₅₀ = 2.5 µM) correlates with pyrimidine ring substitution .
  • Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm if bioactivity is mediated via CDK inhibition or bacterial membrane disruption .
  • Data normalization : Report activities as % inhibition ± SEM (n ≥ 3) with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for microbes) .

Q. What strategies ensure chemical stability during long-term storage?

  • Lyophilization : Freeze-drying under vacuum preserves stability for >12 months at −20°C .
  • pH-controlled solutions : Store in buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the acetamide group .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products (e.g., oxidized thioether) .

Methodological Guidance

Q. How to design dose-response experiments for IC₅₀ determination?

  • Concentration range : Test 0.1–100 µM in triplicate using a 96-well plate format.
  • Cell viability assays : MTT (for cancer cells) or resazurin (for microbes) with normalization to untreated controls .
  • Data analysis : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .
  • MD simulations : GROMACS or NAMD (50 ns trajectories) to assess binding stability and residue interactions .
  • Pharmacophore modeling : MOE or Phase (Accelrys) identifies critical interaction features (e.g., hydrogen bonds with Lys33 of CDK2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.